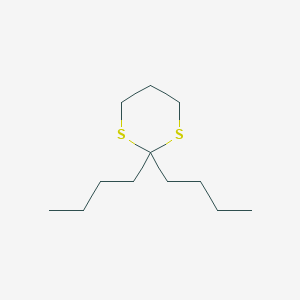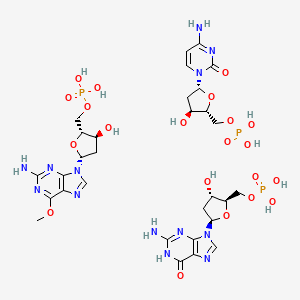
P-m6Gua-dRibf.P-dCyd.P-dGuo
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “P-m6Gua-dRibf.P-dCyd.P-dGuo” is a complex nucleic acid sequence. It consists of modified nucleotides, including 6-methylguanine (m6Gua), deoxycytidine (dCyd), and deoxyguanosine (dGuo). These nucleotides are linked through ribofuranose (Ribf) and phosphate (P) groups, forming a unique structure that plays a significant role in various biological processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “P-m6Gua-dRibf.P-dCyd.P-dGuo” involves multiple steps, starting with the preparation of individual nucleotides. The 6-methylguanine is synthesized through methylation of guanine, while deoxycytidine and deoxyguanosine are obtained through standard nucleoside synthesis methods. These nucleotides are then linked using ribofuranose and phosphate groups under controlled conditions, typically involving phosphoramidite chemistry.
Industrial Production Methods
Industrial production of this compound requires large-scale synthesis techniques. Automated DNA/RNA synthesizers are commonly used to assemble the nucleotides in a precise sequence. The process involves sequential addition of nucleotides, followed by purification steps to ensure the final product’s purity and integrity.
化学反応の分析
Types of Reactions
“P-m6Gua-dRibf.P-dCyd.P-dGuo” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized nucleotides.
Reduction: Reduction reactions can modify the nucleotides, particularly affecting the methyl groups.
Substitution: Nucleophilic substitution reactions can occur, replacing certain functional groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like ammonia. The reactions are typically carried out under controlled temperatures and pH to ensure specificity and yield.
Major Products Formed
科学的研究の応用
Chemistry
In chemistry, “P-m6Gua-dRibf.P-dCyd.P-dGuo” is used as a model compound to study nucleic acid interactions and modifications. It helps in understanding the chemical behavior of modified nucleotides and their impact on DNA/RNA stability.
Biology
Biologically, this compound is crucial in studying epigenetic modifications. The presence of 6-methylguanine is particularly significant in understanding DNA methylation patterns and their role in gene expression regulation.
Medicine
In medicine, “this compound” is explored for its potential in gene therapy and as a biomarker for certain diseases. Its unique structure allows for targeted interactions with specific DNA/RNA sequences, making it a valuable tool in therapeutic research.
Industry
Industrially, this compound is used in the development of diagnostic tools and biotechnological applications. Its stability and specificity make it suitable for use in various assays and molecular biology techniques.
作用機序
The mechanism of action of “P-m6Gua-dRibf.P-dCyd.P-dGuo” involves its interaction with DNA/RNA sequences. The 6-methylguanine modification affects the hydrogen bonding patterns, influencing the overall structure and function of the nucleic acid. This modification can alter gene expression by affecting transcription factor binding and chromatin structure.
類似化合物との比較
Similar Compounds
P-m5Cyt-dRibf.P-dAdo.P-dThd: Contains 5-methylcytosine instead of 6-methylguanine.
P-dAdo-dRibf.P-dCyd.P-dGuo: Lacks the methylation on guanine.
P-m7Gua-dRibf.P-dCyd.P-dGuo: Contains 7-methylguanine instead of 6-methylguanine.
Uniqueness
“P-m6Gua-dRibf.P-dCyd.P-dGuo” is unique due to the presence of 6-methylguanine, which significantly impacts its chemical and biological properties. This modification distinguishes it from other nucleic acid sequences and provides unique opportunities for research and application.
特性
CAS番号 |
76417-82-8 |
|---|---|
分子式 |
C30H44N13O21P3 |
分子量 |
1015.7 g/mol |
IUPAC名 |
[(2R,3S,5R)-5-(2-amino-6-methoxypurin-9-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C11H16N5O7P.C10H14N5O7P.C9H14N3O7P/c1-21-10-8-9(14-11(12)15-10)16(4-13-8)7-2-5(17)6(23-7)3-22-24(18,19)20;11-10-13-8-7(9(17)14-10)12-3-15(8)6-1-4(16)5(22-6)2-21-23(18,19)20;10-7-1-2-12(9(14)11-7)8-3-5(13)6(19-8)4-18-20(15,16)17/h4-7,17H,2-3H2,1H3,(H2,12,14,15)(H2,18,19,20);3-6,16H,1-2H2,(H2,18,19,20)(H3,11,13,14,17);1-2,5-6,8,13H,3-4H2,(H2,10,11,14)(H2,15,16,17)/t5-,6+,7+;4-,5+,6+;5-,6+,8+/m000/s1 |
InChIキー |
ODXPKKCXALMWKL-OVEWBEDXSA-N |
異性体SMILES |
COC1=NC(=NC2=C1N=CN2[C@H]3C[C@@H]([C@H](O3)COP(=O)(O)O)O)N.C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)COP(=O)(O)O)O.C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)O)O |
正規SMILES |
COC1=NC(=NC2=C1N=CN2C3CC(C(O3)COP(=O)(O)O)O)N.C1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)(O)O)O.C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


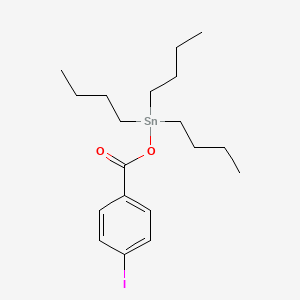
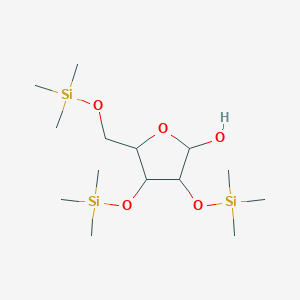
![[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-[4-[4-[3-(dimethylamino)propylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]-2-hydroxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B14443184.png)
![N-{2-[Dodecanoyl(2-hydroxyethyl)amino]ethyl}glycine](/img/structure/B14443197.png)
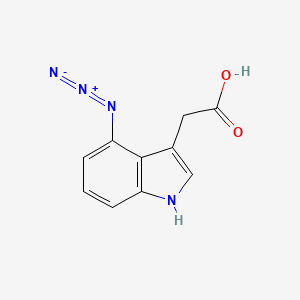

![({3-Oxo-4-[2-(1,3-thiazol-2-yl)hydrazinylidene]cyclohexa-1,5-dien-1-yl}amino)methanesulfonic acid](/img/structure/B14443219.png)
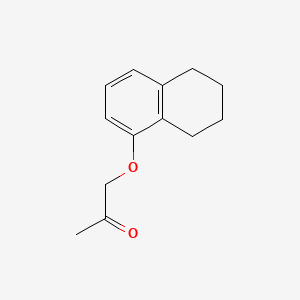
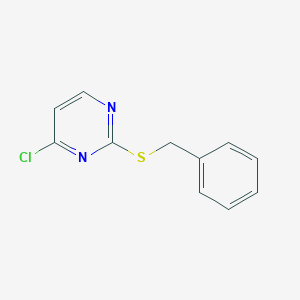
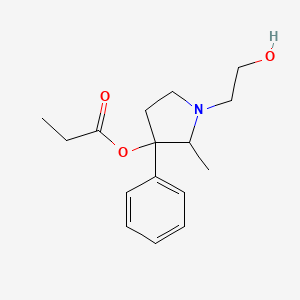
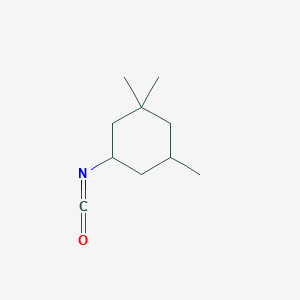
![1-(1H-Imidazol-1-yl)-2-[4-(2-methylpropyl)phenyl]propan-1-one](/img/structure/B14443242.png)
